Cas no 1240570-05-1 (4-Nitro-1-(octan-2-yl)-1H-pyrazole)

4-Nitro-1-(octan-2-yl)-1H-pyrazole is a nitro-substituted pyrazole derivative featuring an octyl side chain at the N1 position. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of agrochemicals, pharmaceuticals, and specialty materials. The nitro group enhances reactivity, facilitating further functionalization, while the branched octyl chain may influence solubility and lipophilicity, making it suitable for applications requiring tailored physicochemical properties. Its structural features allow for modular modifications, offering versatility in heterocyclic synthesis. Careful handling is advised due to the nitro group’s potential sensitivity. Analytical characterization typically includes NMR, HPLC, and mass spectrometry for purity verification.
4-Nitro-1-(octan-2-yl)-1H-pyrazole structure
1240570-05-1 structure
Product name:4-Nitro-1-(octan-2-yl)-1H-pyrazole
CAS No:1240570-05-1
MF:C11H19N3O2
MW:225.287462472916
MDL:MFCD16810759
CID:4690266

4-Nitro-1-(octan-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-Nitro-1-(octan-2-yl)-1H-pyrazole
    • MDL: MFCD16810759
    • Inchi: 1S/C11H19N3O2/c1-3-4-5-6-7-10(2)13-9-11(8-12-13)14(15)16/h8-10H,3-7H2,1-2H3
    • InChI Key: VUVAOCFXXMTLFY-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=NN(C=1)C(C)CCCCCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 218
  • Topological Polar Surface Area: 63.6

4-Nitro-1-(octan-2-yl)-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AJ26510-50g
4-nitro-1-(octan-2-yl)-1H-pyrazole
1240570-05-1 95+%
50g
$5465.00 2024-04-20
A2B Chem LLC
AJ26510-1g
4-nitro-1-(octan-2-yl)-1H-pyrazole
1240570-05-1 95+%
1g
$1078.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194769-1g
4-Nitro-1-(octan-2-yl)-1h-pyrazole
1240570-05-1 98%
1g
¥4627.00 2024-08-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_524921-2g
4-nitro-1-(octan-2-yl)-1H-pyrazole
1240570-05-1 95+%
2g
¥12166.00 2024-08-09
Chemenu
CM331745-1g
4-Nitro-1-(octan-2-yl)-1h-pyrazole
1240570-05-1 95%+
1g
$593 2023-02-03
abcr
AB422835-1 g
4-Nitro-1-(octan-2-yl)-1H-pyrazole
1240570-05-1
1g
€623.20 2023-04-24
abcr
AB422835-5g
4-Nitro-1-(octan-2-yl)-1H-pyrazole; .
1240570-05-1
5g
€1248.00 2025-03-19
abcr
AB422835-1g
4-Nitro-1-(octan-2-yl)-1H-pyrazole; .
1240570-05-1
1g
€623.20 2025-03-19
A2B Chem LLC
AJ26510-25g
4-nitro-1-(octan-2-yl)-1H-pyrazole
1240570-05-1 95+%
25g
$3845.00 2024-04-20
A2B Chem LLC
AJ26510-2g
4-nitro-1-(octan-2-yl)-1H-pyrazole
1240570-05-1 95+%
2g
$1460.00 2024-04-20

Additional information on 4-Nitro-1-(octan-2-yl)-1H-pyrazole

Chemical Profile of 4-Nitro-1-(octan-2-yl)-1H-pyrazole (CAS No. 1240570-05-1)

4-Nitro-1-(octan-2-yl)-1H-pyrazole, identified by the CAS number 1240570-05-1, is a specialized organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural and functional properties. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities. The presence of a nitro group and an octyl chain in its molecular structure imparts distinct characteristics that make it a valuable scaffold for further chemical modifications and pharmacological investigations.

The molecular structure of 4-Nitro-1-(octan-2-yl)-1H-pyrazole consists of a pyrazole ring substituted with a nitro group at the 4-position and an octan-2-yl side chain attached to the 1-position. This configuration not only influences its physicochemical properties but also opens up possibilities for diverse interactions with biological targets. The nitro group, in particular, is known for its ability to participate in redox reactions, which can be exploited in the development of prodrugs or bioactive molecules.

In recent years, there has been a growing interest in pyrazole derivatives as potential therapeutic agents. The nitro-substituted pyrazoles have shown promise in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer applications. The octan-2-yl side chain enhances the lipophilicity of the molecule, making it more suitable for membrane permeability and improving oral bioavailability. These attributes have positioned 4-Nitro-1-(octan-2-yl)-1H-pyrazole as a candidate for further exploration in drug discovery.

One of the most compelling aspects of this compound is its versatility in chemical synthesis. The nitro group can be reduced to an amine, allowing for further derivatization into more complex structures. Additionally, the octan-2-yl chain can be modified or replaced with other functional groups to tailor the pharmacokinetic and pharmacodynamic properties of the molecule. Such flexibility makes 4-Nitro-1-(octan-2-yl)-1H-pyrazole a valuable intermediate in synthetic chemistry.

Recent studies have begun to explore the biological activity of 4-Nitro-1-(octan-2-yl)-1H-pyrazole and its derivatives. Preliminary investigations suggest that this compound exhibits moderate activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways. Furthermore, the nitro group may contribute to its antioxidant properties, which are increasingly recognized for their role in preventing oxidative stress-related diseases.

The synthesis of 4-Nitro-1-(octan-2-yl)-1H-pyrazole involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by alkylation and nitration steps. Advanced techniques such as catalytic hydrogenation may be employed to introduce the octan-2-yl side chain efficiently. The optimization of these synthetic pathways is crucial for large-scale production and industrial applications.

The physicochemical properties of 4-Nitro-1-(octan-2-yl)-1H-pyrazole, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical factors that determine its suitability for various applications, including formulation development and storage conditions. For instance, solubility data can guide the choice of solvents for pharmaceutical formulations or extraction processes.

In conclusion, 4-Nitro-1-(octan-2-yl)-1H-pyrazole (CAS No. 1240570-05-1) represents a promising compound in medicinal chemistry with potential applications across multiple therapeutic areas. Its unique structural features, combined with its synthetic versatility, make it an attractive candidate for further research and development. As our understanding of its biological activities and pharmacological effects continues to grow, this compound is likely to play a significant role in future drug discovery efforts.

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